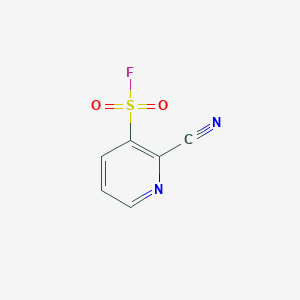
2-Cyanopyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is a fluorinated pyridine derivative, characterized by the presence of a cyano group at the 2-position and a sulfonyl fluoride group at the 3-position of the pyridine ring
Métodos De Preparación
One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups (such as halides or sulfonates) are treated with fluoride sources like tetrabutylammonium fluoride or hydrofluoric acid . Industrial production methods may involve the use of advanced fluorination techniques and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
2-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl and heterobiaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyanopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-cyanopyridine-3-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in chemical biology and drug discovery.
Comparación Con Compuestos Similares
2-Cyanopyridine-3-sulfonyl fluoride can be compared with other fluorinated pyridines and sulfonyl fluorides:
2-Fluoropyridine: Lacks the sulfonyl fluoride group, making it less reactive in nucleophilic substitution reactions.
3-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
2-Cyanopyridine-3-sulfonyl Chloride: Similar structure but with a chloride instead of fluoride, leading to different reactivity and stability profiles.
Conclusion
This compound is a versatile and valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a key building block in the synthesis of complex molecules and a useful tool in various research applications.
Propiedades
Fórmula molecular |
C6H3FN2O2S |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H |
Clave InChI |
BELKYSFPWNZNBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C#N)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















